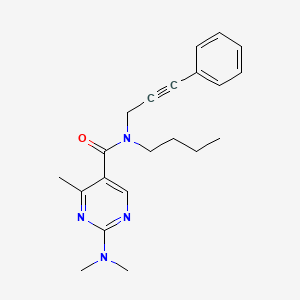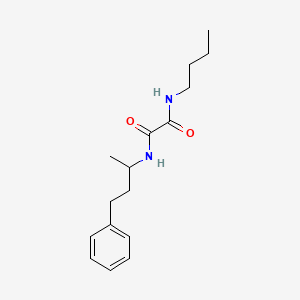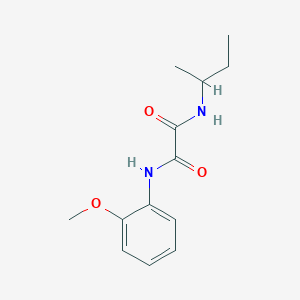![molecular formula C22H28N2O2 B3962045 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,5-trimethyl-3-furamide](/img/structure/B3962045.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,5-trimethyl-3-furamide
Overview
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,5-trimethyl-3-furamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.
Mechanism of Action
TAK-659 is a selective inhibitor of the enzyme Bruton’s tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts signaling pathways that promote cancer cell growth and survival, leading to apoptosis. TAK-659 has also been shown to inhibit other signaling pathways that contribute to cancer progression, such as the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the release of inflammatory cytokines, which play a role in autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. TAK-659 has also shown good selectivity and potency against BTK, making it a promising candidate for cancer therapy. However, TAK-659 has some limitations as well. It has poor solubility in aqueous solutions, which can make it challenging to administer in certain experiments. In addition, TAK-659 has a short half-life in vivo, which may limit its efficacy in clinical settings.
Future Directions
There are several future directions for the study of TAK-659. One area of interest is the development of new formulations or delivery methods that improve the solubility and pharmacokinetics of TAK-659. Another area of interest is the identification of biomarkers that can predict response to TAK-659 treatment, which could help to personalize cancer therapy. Finally, there is ongoing research to explore the potential of TAK-659 in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Conclusion
TAK-659 is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its selective inhibition of BTK disrupts signaling pathways that promote cancer cell growth and survival, leading to apoptosis. TAK-659 has also shown other biochemical and physiological effects, such as the inhibition of inflammatory cytokines and the improvement of insulin sensitivity. While TAK-659 has some limitations, there are several future directions for its study that could improve its efficacy and broaden its clinical applications.
Scientific Research Applications
TAK-659 has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In addition, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N,2,5-trimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-15-11-21(16(2)26-15)22(25)23(3)19-9-6-10-24(14-19)20-12-17-7-4-5-8-18(17)13-20/h4-5,7-8,11,19-20H,6,9-10,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENBASIXHACESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C2CCCN(C2)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diisobutyl [hydroxy(4-methylphenyl)methyl]phosphonate](/img/structure/B3961964.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3961986.png)
![2-[benzyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B3961989.png)


![methyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B3961994.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962000.png)
![6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962024.png)

![3-(3,5-dimethylbenzyl)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3962034.png)
![N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3962036.png)
![2-[(4-methoxybenzyl)thio]-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3962038.png)